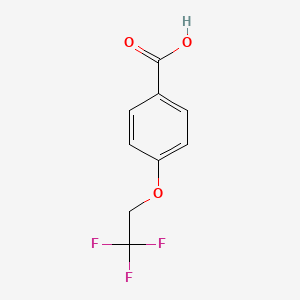

4-(2,2,2-Trifluoroethoxy)benzoic acid

説明

Contextual Significance of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives form a cornerstone of modern chemical sciences. wikipedia.orgpreprints.org The structure, consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a versatile scaffold for synthesizing a vast array of organic compounds. wikipedia.orgontosight.ai In the pharmaceutical industry, the benzoic acid moiety is a key structural component in numerous therapeutic agents, including diuretics, analgesics, and anticancer drugs. google.comresearchgate.net Its derivatives are also widely used as preservatives in food, cosmetics, and pharmaceutical products due to their antimicrobial properties. nih.gov Furthermore, in materials science, benzoic acid derivatives act as essential building blocks for the synthesis of polymers and other advanced materials with unique properties. ontosight.ai Their widespread application stems from the reactivity of the carboxyl group and the stability of the aromatic ring, which allow for diverse chemical modifications. wikipedia.orgpreprints.org

Contemporary Importance of Trifluoroethoxy Moieties in Organic Chemistry and Drug Discovery

The introduction of fluorinated groups into organic molecules is a critical strategy in contemporary medicinal chemistry and drug design. mdpi.comnih.gov Among these, the trifluoroethoxy (-OCH2CF3) group is of particular importance. researchgate.net Its incorporation into a molecular structure can profoundly enhance key physicochemical and pharmacokinetic properties. mdpi.comresearchgate.net

Key attributes imparted by the trifluoroethoxy moiety include:

Enhanced Metabolic Stability : The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can increase the half-life of a drug candidate. mdpi.comresearchgate.net

Increased Lipophilicity : The trifluoroethoxy group increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and enhance absorption. researchgate.netresearchgate.net

Modulation of Electronic Properties : As a potent electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, potentially strengthening interactions with biological targets. mdpi.commdpi.com

These characteristics make the trifluoroethoxy group a valuable tool for medicinal chemists seeking to optimize the "drug-likeness" of new chemical entities. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for 4-(2,2,2-Trifluoroethoxy)benzoic Acid and its Analogues

Academic and industrial research into this compound and its isomers primarily focuses on their utility as intermediates in the synthesis of more complex, biologically active molecules. google.commdpi.com While direct research on the 4-substituted isomer is specific, a broader look at its analogues, such as 2-(2,2,2-trifluoroethoxy)benzoic acid and 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, provides a clear picture of the research trajectory.

A significant area of application is in the development of pharmaceuticals. For instance, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a well-documented key intermediate in the synthesis of Flecainide, an antiarrhythmic drug. chemicalbook.comchemicalbook.comgoogle.com The synthesis involves converting the benzoic acid into an amide with 2-(aminomethyl)piperidine. google.com This established pathway highlights the role of these compounds as crucial building blocks.

More recent research explores the use of these scaffolds to create novel therapeutic agents. For example, derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been synthesized and investigated as potential antiglioma agents. acs.orgnih.gov In these studies, the benzoic acid is converted to a benzohydrazide (B10538), which then serves as a foundation for constructing complex heterocyclic structures like 1,3-thiazolidin-4-ones. acs.org These new compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as AURKA and VEGFR-2. acs.orgnih.gov The research demonstrates a clear trajectory: using trifluoroethoxylated benzoic acids as foundational scaffolds to design and synthesize novel molecules with targeted biological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of Selected (Trifluoroethoxy)benzoic Acid Isomers

This table provides a comparison of the basic chemical properties for this compound and its related isomers, which are frequently studied as synthetic intermediates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H7F3O3 | 220.14 | Not readily available |

| 2-(2,2,2-Trifluoroethoxy)benzoic acid | C9H7F3O3 | 220.14 | 35480-46-7 nih.gov |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | C11H8F6O4 | 318.17 | 35480-52-5 sigmaaldrich.comnih.gov |

Table 2: Research Applications of (Trifluoroethoxy)benzoic Acid Analogues

This table summarizes the primary research contexts and applications for analogues of this compound, illustrating their role in synthetic and medicinal chemistry.

| Compound/Derivative | Research Area | Specific Application | Key Findings/Significance |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Pharmaceutical Synthesis | Intermediate for the antiarrhythmic drug Flecainide. chemicalbook.comchemicalbook.com | Serves as a critical precursor, typically converted to an acid chloride or ester for subsequent amidation. google.com |

| 2-(2,2,2-Trifluoroethoxy)benzoic acid | Organic Synthesis | Precursor for N-substituted benzamides and oxazolines. mdpi.com | Demonstrates the utility of the acid in creating more complex heterocyclic systems. mdpi.com |

| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-Thiazolidin-4-ones | Medicinal Chemistry | Development of novel antiglioma agents. acs.orgnih.gov | Synthesized derivatives showed inhibitory activity against AURKA and VEGFR-2 kinases in preclinical studies. acs.orgnih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWBYMLSQLQXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396093 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-56-3 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methods for Structure Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce its precise atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.

¹H NMR Analysis: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The aromatic protons would appear as two distinct doublets in the downfield region (typically δ 7.0-8.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-CH₂) of the trifluoroethoxy group would produce a quartet due to coupling with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically far downfield.

¹³C NMR Analysis: The carbon NMR spectrum provides information on all unique carbon environments. For 4-(2,2,2-Trifluoroethoxy)benzoic acid, distinct signals would be expected for the carboxylic acid carbon, the four unique carbons of the aromatic ring, the methylene carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group would appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR Analysis: Fluorine-19 NMR is highly sensitive and provides unambiguous evidence for the presence of fluorine atoms. The spectrum for this compound would show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, resulting from coupling to the adjacent methylene protons. The chemical shift would be characteristic of a CF₃ group attached to an ether linkage.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | ~8.1 | Doublet |

| ¹H | ~7.0 | Doublet |

| ¹H | ~4.5 | Quartet |

| ¹H | >10 | Broad Singlet |

| ¹³C | >165 | Singlet |

| ¹³C | ~162 | Singlet |

| ¹³C | ~132 | Singlet |

| ¹³C | ~125 | Singlet |

| ¹³C | ~115 | Singlet |

| ¹³C | ~65 | Quartet |

| ¹³C | ~123 | Quartet |

| ¹⁹F | ~-74 | Triplet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A sharp and strong absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, strong C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region, and C-O stretching bands for the ether linkage would also be present.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1680 (strong) |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ether | C-O Stretch | 1250-1050 |

| Trifluoromethyl | C-F Stretch | 1300-1100 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (C₉H₇F₃O₃), HRMS would provide an exact mass measurement that can be used to confirm its molecular formula. This technique helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound's purity would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks detected at a specific UV wavelength. A purity of ≥97% is often required for commercial-grade chemicals.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting crystal structure would confirm the connectivity of all atoms, bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding dimers commonly formed by carboxylic acids. As of now, the specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Computational and Theoretical Investigations of 4 2,2,2 Trifluoroethoxy Benzoic Acid Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. mdpi.com This technique is instrumental in drug design for identifying potential biological targets and elucidating the mechanism of action at a molecular level.

In studies involving benzoic acid derivatives, molecular docking is frequently employed to predict their binding affinity and interaction patterns within the active sites of enzymes or receptors. For instance, docking studies on novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives were used to determine their binding modes to the gp41 binding site, a key component in HIV-1 viral entry. nih.gov Such analyses reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. nih.gov The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity, with lower energy values typically indicating a more stable interaction. ijpda.org

For a derivative of 4-(2,2,2-Trifluoroethoxy)benzoic acid, a typical docking study would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and various conformations would be sampled to find the most favorable binding pose. The results can be visualized to identify key amino acid residues that interact with the ligand. For example, studies on similar structures, such as N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives, have identified hydrogen bonds with specific glutamic acid residues as being critical for binding. acs.org

| Target Protein | Ligand (Example Derivative) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| HDAC8 | 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | -5.82 | HIS142, PHE152, TYR306 | Hydrogen Bond, Pi-Pi Stacking |

| HIV-1 gp41 | 4-[4-(4-chlorophenyl)pyridin-1(4H)-yl]benzoic acid | -8.5 | GLN57, TRP62, ILE45 | Hydrophobic, Electrostatic |

| α-Glucosidase | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | -9.2 | ASP215, GLU277, ARG442 | Hydrogen Bond, Pi-Cation |

This table presents representative data from studies on various benzoic acid derivatives to illustrate typical molecular docking results. ijpda.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are used to predict the activity of newly designed molecules before their synthesis, thereby saving time and resources. nih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as topological (2D) and conformational (3D) properties. mdpi.com Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

For benzoic acid derivatives, QSAR models have been developed to predict properties like toxicity and anticancer activity. mdpi.comnih.gov For example, a QSAR study on the toxicity of benzoic acids to various organisms found that descriptors like the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO) could significantly improve toxicity prediction. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q²), which indicate the model's predictive power. mdpi.com

| Model Target | Key Descriptors | QSAR Equation Example | R² | Q² |

| Anticancer Activity (IC₅₀) | SMR, PEOC_VSA, E_ADJ_equ | log(1/IC₅₀) = 0.8SMR - 0.15PEOC_VSA + 5.4 | 0.86 | 0.75 |

| Toxicity (pEC₅₀) | logP, pKa, ELUMO | pEC₅₀ = 0.9logP - 0.5pKa + 2.1 | 0.91 | 0.82 |

This table provides hypothetical examples of QSAR models for benzoic acid derivatives, illustrating the types of descriptors and statistical validation parameters used. SMR (Molar Refractivity) and PEOC_VSA (Partial Equalized Orbital Charge) are examples of 2D descriptors. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules from first principles. researchgate.net DFT can be used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. nih.gov Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying sites that are prone to electrophilic or nucleophilic attack. dntb.gov.ua

For benzoic acid derivatives, DFT calculations have been used to analyze their spectroscopic properties, molecular orbitals, and reactivity. researchgate.netresearchgate.net Such analyses help in understanding the intramolecular interactions, such as hydrogen bonding, and how substitutions on the benzoic acid ring affect the electronic properties of the entire molecule. nih.gov

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.1 Debye | Measures the polarity of the molecule |

This table shows illustrative quantum chemical parameters that could be calculated for a this compound derivative using DFT. The values are representative of similar aromatic acids.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. deeporigin.com This computational screening helps to identify and eliminate compounds with poor ADMET properties early in the drug discovery pipeline, reducing the likelihood of late-stage failures. biorxiv.org

Various computational models are used to predict key ADMET parameters. These include compliance with Lipinski's "Rule of Five," which assesses drug-likeness based on properties like molecular weight and lipophilicity (log P). nih.gov Other important predicted properties include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity risks like mutagenicity. researchgate.net

For new series of benzoic acid derivatives, ADMET prediction is a standard component of the computational evaluation. nih.gov These predictions help guide the structural modification of lead compounds to improve their drug-like properties. nih.gov

| Parameter | Predicted Value/Result | Desired Range/Outcome | Significance |

| Molecular Weight | 220.14 g/mol | < 500 | Drug-likeness (Lipinski's Rule) |

| LogP | 2.8 | < 5 | Lipophilicity (Lipinski's Rule) |

| H-Bond Donors | 1 | < 5 | Drug-likeness (Lipinski's Rule) |

| H-Bond Acceptors | 3 | < 10 | Drug-likeness (Lipinski's Rule) |

| Human Intestinal Absorption | High | High | Oral bioavailability |

| BBB Permeability | Low | Low (for peripheral targets) | CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Genotoxicity risk |

This table contains predicted ADMET parameters for a representative benzoic acid molecule, illustrating a typical in silico profile.

Mechanistic Insights and Reaction Pathway Analysis through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies that govern the reaction rate. This level of detail is critical for optimizing reaction conditions in chemical synthesis and for understanding metabolic pathways. elifesciences.org

For the synthesis of this compound derivatives, computational pathway analysis could be used to understand the mechanism of key steps, such as the etherification reaction between a substituted 4-hydroxybenzoic acid and a trifluoroethylating agent. mdpi.com DFT calculations can model the reactants, transition state, and products, providing insights into the reaction's feasibility and potential byproducts.

In a biological context, these methods can be used to predict how a compound might be metabolized. elifesciences.org For example, computational analysis can identify which sites on the molecule are most susceptible to oxidation by cytochrome P450 enzymes. While detailed computational studies on the reaction pathways of this compound are not widely published, the principles are well-established in computational organic chemistry. Such studies would provide fundamental insights into the reactivity and metabolic fate of this class of compounds.

Biological and Pharmaceutical Applications of Trifluoroethoxybenzoic Acid Derivatives

Anti-Cancer Research and Antiglioma Efficacy

Recent research has focused on the development of novel compounds for treating aggressive cancers like glioblastoma. One promising strategy involves the synthesis of derivatives that incorporate the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, which have shown notable efficacy against glioblastoma cell lines. acs.orgnih.gov

Investigation of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical targets in cancer therapy due to their roles in cell division and tumor-induced angiogenesis, respectively. nih.gov A series of novel 1,3-thiazolidin-4-one derivatives featuring a 2,5-bis(2,2,2-trifluoroethoxy)phenyl group have been synthesized and evaluated as dual inhibitors of AURKA and VEGFR-2. acs.orgnih.gov

Computational studies, including molecular docking and molecular dynamics simulations, were performed to predict the binding affinity of these compounds to the active sites of AURKA and VEGFR-2 proteins. The results indicated that the synthesized derivatives exhibited significant binding affinities, with scores ranging from -7.9 to -9.8 kcal/mol. acs.orgnih.gov This strong binding potential suggested their promise as effective inhibitors for these key cancer-related proteins. acs.orgnih.gov The thiazolidinone molecule containing a 4-chlorophenyl substituent was identified as a particularly potent moiety for glioblastoma treatment based on these in silico analyses. acs.orgnih.gov

Table 1: Molecular Docking Scores of 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked Thiazolidin-4-one Derivatives against AURKA and VEGFR-2| Compound | Binding Affinity (kcal/mol) - AURKA | Binding Affinity (kcal/mol) - VEGFR-2 |

|---|---|---|

| Derivative 5b | -8.5 | -8.1 |

| Derivative 5c | -8.2 | -7.9 |

| Derivative 5e (4-chlorophenyl substituent) | -9.8 | -9.2 |

| Derivative 5h | -8.8 | -8.4 |

In Vitro Assessment of Cytotoxic and Apoptotic Effects on Cancer Cell Lines (e.g., Glioblastoma LN229)

The antiglioma potential of these synthesized 2,5-bis(2,2,2-trifluoroethoxy) phenyl-linked derivatives was assessed in vitro against the human glioblastoma cancer cell line, LN229. acs.orgnih.gov The cytotoxic and apoptotic effects were evaluated using MTT, colony formation, and TUNEL assays. acs.orgnih.gov

Several of the derivatives demonstrated potent efficacy against the glioblastoma cells. Specifically, thiazolidin-4-one derivatives designated as 5b, 5c, and 5e were found to be the most effective. acs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for these promising compounds. The derivative 5e, which features a 4-chlorophenyl substituent, exhibited the highest potency with the lowest IC₅₀ value. acs.orgnih.gov

Table 2: In Vitro Cytotoxic Efficacy (IC₅₀) of Selected Derivatives on Glioblastoma LN229 Cell Line| Compound | IC₅₀ (µg/mL) |

|---|---|

| Derivative 5b | 9.48 |

| Derivative 5c | 12.16 |

| Derivative 5e | 6.43 |

Antidiabetic Applications

The structural features of trifluoroethoxybenzoic acid derivatives also make them candidates for the development of antidiabetic agents. Research in this area has explored their potential to inhibit key enzymes involved in glucose metabolism.

Evaluation of Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities

Alpha-glucosidase and alpha-amylase are crucial enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.netdovepress.com While various benzoic acid derivatives have been investigated for their inhibitory effects on these enzymes, specific studies focusing on 4-(2,2,2-Trifluoroethoxy)benzoic acid derivatives in this context were not identified in a comprehensive search of available literature.

Studies on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, which play a vital role in regulating blood sugar. Inhibiting DPP-4 is an established approach for treating type 2 diabetes. It has been reported that oxadiazole molecules fused with a 5-(2,2,2-trifluoroethoxy)phenyl group show potential as DPP-4 inhibitors, highlighting the relevance of the trifluoroethoxy moiety in designing compounds for this therapeutic target. nih.gov The inclusion of halogenated scaffolds, such as those containing fluorine, is considered a promising strategy for enhancing the potency of DPP-4 inhibitors. nih.gov

In Vivo Antihyperglycemic Studies (e.g., Drosophila melanogaster models)

The fruit fly, Drosophila melanogaster, serves as a valuable in vivo model for studying metabolic diseases like diabetes due to its genetic and physiological similarities to humans. However, based on available research, in vivo studies utilizing Drosophila melanogaster to specifically evaluate the antihyperglycemic effects of this compound derivatives have not been reported.

Role as Pharmaceutical Intermediates in Drug Synthesis

The compound this compound and its activated form, 4-(2,2,2-trifluoroethoxy)benzoyl chloride, serve as crucial intermediates in the synthesis of complex pharmaceutical molecules. The incorporation of the trifluoroethoxy group is of particular importance in medicinal chemistry as it can enhance metabolic stability, increase lipophilicity, and improve the biological activity of the final drug product. ontosight.ai

A significant area where such intermediates are valuable is in the development of histone deacetylase (HDAC) inhibitors, which are a class of agents being investigated and used for cancer therapy. google.comnih.gov HDAC inhibitors typically consist of three key components: a zinc-binding group, a linker, and a "cap" group. The cap group interacts with the surface of the enzyme, and its structure is critical for potency and isoform selectivity. Substituted benzoic acids, like this compound, are frequently employed as cap moieties in the design of novel HDAC inhibitors. nih.gov

The general synthetic route involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which can then be readily coupled with an amine-containing linker to form the final amide product. ontosight.aiprepchem.com Research into new HDAC inhibitors has shown that modifying the cap group can significantly influence the compound's efficacy and selectivity against different HDAC isoforms. nih.govnih.gov For instance, studies on the design and synthesis of class-IIa selective HDAC inhibitors have explored various benzoic acid derivatives to optimize binding affinity and biological activity. nih.gov While a specific marketed drug has not been identified as being directly synthesized from this compound, its role as a versatile building block in the synthesis of potential therapeutic agents, particularly in the field of oncology, is well-established within the principles of medicinal chemistry. google.comresearchgate.net

Potential in Other Therapeutic Areas and Biomedical Imaging

Derivatives of this compound hold considerable promise in various therapeutic fields, most notably in oncology, and are emerging as valuable precursors for agents used in biomedical imaging.

Therapeutic Potential in Oncology: The benzoic acid scaffold is a fundamental component in many compounds exhibiting anticancer properties. researchgate.netnih.gov Research has shown that benzoic acid derivatives can induce cytotoxic effects and apoptosis in various cancer cell lines. dergipark.org.tr One of the mechanisms by which these compounds may exert their anticancer effects is through the inhibition of histone deacetylase (HDAC) enzymes, which are key regulators of gene expression and are often dysregulated in cancer. dergipark.org.tr The trifluoromethyl group, a component of the trifluoroethoxy moiety, is known to be highly lipophilic and can enhance the pharmacological properties of a molecule, potentially leading to improved anticancer activity. nih.gov The development of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has demonstrated significant cytotoxic effects against melanoma, breast, and prostate cancer cells. nih.gov This highlights the potential of incorporating the this compound moiety into new chemical entities to develop more potent and selective anticancer agents. nih.gov

Applications in Biomedical Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in clinical oncology for diagnosis and monitoring treatment. nih.gov This modality relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties. nih.govrsc.org

The synthesis of ¹⁸F-labeled PET tracers often involves the use of precursor molecules, or "building blocks," that can be efficiently radiolabeled. rsc.org Molecules containing a fluoroethoxy group are excellent candidates for developing such tracers. nih.gov this compound can serve as a precursor for these imaging agents. The synthesis can involve a late-stage radiofluorination, where one of the fluorine atoms on the ethoxy group is replaced with the ¹⁸F isotope. Alternatively, the benzoic acid itself can be part of a larger molecule designed to target specific biological markers, such as receptors or enzymes, in the body. The presence of the fluorine atoms provides a site for radiosynthesis, enabling the creation of tracers for PET imaging studies. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 4 2,2,2 Trifluoroethoxy Benzoic Acid and Its Analogues

Influence of the Trifluoroethoxy Group on Compound Bioactivity and Functional Performance

The 2,2,2-trifluoroethoxy group is a key functional moiety that imparts unique physicochemical properties to the parent benzoic acid structure, significantly influencing its bioactivity and functional performance. The presence of fluorine atoms in this group enhances metabolic stability and lipophilicity. researchgate.netmdpi.com The trifluoroethoxy group is known for its notable metabolic stability and moderate lipophilicity, making it a valuable substituent in the design of bioactive compounds. researchgate.net

The introduction of fluorinated groups like trifluoroethoxy can significantly alter the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence in the ethoxy group leads to a strong electron-withdrawing inductive effect. This can influence the acidity of the carboxylic acid group and the electron density of the aromatic ring, thereby affecting interactions with biological targets. researchgate.net Aromatic fluorination generally increases lipophilicity, which can enhance the ability of a compound to cross cell membranes and interact with hydrophobic pockets in proteins. sci-hub.st

The trifluoromethyl group (a component of the trifluoroethoxy group) is often used as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric demands. mdpi.com This substitution can lead to improved solubility, pharmacokinetic profiles, and binding selectivity of drug candidates. mdpi.com The metabolic stability conferred by the trifluoroethoxy group is a significant advantage in drug design, as it can lead to a longer half-life and reduced drug load. mdpi.com

Systematic Investigations of Substituent Effects on the Benzoic Acid Core

Alkoxy substituents, in general, are known to be responsible for diverse bioactivities, including antibacterial and anticancer effects, making them privileged pharmacophore groups. mdpi.com The electronic effects of substituents on the benzoic acid ring are well-documented to influence the acidity of the carboxylic acid. Electron-withdrawing groups tend to stabilize the benzoate (B1203000) anion, thereby increasing acidity, while electron-donating groups have the opposite effect. nih.gov This modulation of acidity can be critical for the compound's interaction with biological targets and its pharmacokinetic properties.

Systematic variation of substituents allows for the fine-tuning of properties. For instance, in other benzoic acid derivatives, the introduction of different groups has been shown to significantly affect their biological activities. iomcworld.com Aromatic compounds are foundational in medicinal chemistry due to their rigid and planar structures, which provide a stable scaffold for interaction with biological targets. jocpr.com The electronic and steric properties of these aromatic systems can be precisely adjusted through chemical modifications to optimize drug-target interactions. jocpr.com

The table below illustrates the potential impact of different substituent groups on the properties of a benzoic acid core, based on established principles of medicinal chemistry.

| Substituent Group | Position on Ring | Expected Effect on Acidity | Potential Impact on Bioactivity |

| Nitro (-NO2) | meta, para | Increase | Enhanced binding through electronic interactions |

| Methoxy (-OCH3) | para | Decrease | Altered solubility and metabolic profile |

| Chloro (-Cl) | ortho, meta, para | Increase | Modified lipophilicity and binding interactions |

| Amino (-NH2) | para | Decrease | Potential for hydrogen bonding, altered solubility |

Impact of Chemical Derivatization on Pharmacological and Material Profiles

Chemical derivatization of the carboxylic acid group of 4-(2,2,2-trifluoroethoxy)benzoic acid into other functional groups, such as esters, amides, or heterocyclic rings, is a common strategy to alter its pharmacological and material profiles.

Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. ekb.egnih.gov The hybridization of a thiazolidinone moiety with other pharmacologically active scaffolds is a well-established strategy in drug design to create novel molecules with enhanced or synergistic activities. connectjournals.comresearchgate.net

The synthesis of thiazolidinone derivatives often involves the reaction of a compound containing a primary amine with thioglycolic acid. researchgate.net In the context of this compound, this would typically involve converting the carboxylic acid to an intermediate that can be coupled with a substituted thiazolidinone precursor. The resulting hybrid molecules could exhibit a unique pharmacological profile, combining the properties of both the benzoic acid derivative and the thiazolidinone ring. The biological activity of such hybrids is highly dependent on the nature and position of substituents on both the thiazolidinone and the aromatic rings. humanjournals.com

Oxadiazoles (B1248032) are another important class of five-membered heterocyclic compounds that are featured in many biologically active molecules. mdpi.com Derivatives of 1,3,4-oxadiazole (B1194373), in particular, are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.gov The 1,3,4-oxadiazole ring can act as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. mdpi.com

The synthesis of 1,3,4-oxadiazole derivatives from a carboxylic acid precursor typically involves conversion to a hydrazide, followed by cyclization with a suitable reagent. nih.gov Derivatizing this compound into an oxadiazole could lead to compounds with potent enzyme inhibitory activity. For example, various substituted oxadiazoles have been shown to inhibit enzymes such as thymidine (B127349) phosphorylase and vascular endothelial growth factor receptor (VEGFR). mdpi.comnih.gov The specific enzyme inhibitory profile would be influenced by the substituents on both the benzoic acid and the oxadiazole rings. researchgate.nettmkarpinski.comtandfonline.com

The conversion of a carboxylic acid to its corresponding ester is a common prodrug strategy used to enhance the bioavailability of a drug. nih.gov Esters are generally more lipophilic than their parent carboxylic acids, which can lead to improved absorption and tissue distribution. globalresearchonline.netresearchgate.net Once in the body, esters can be hydrolyzed by esterase enzymes to release the active carboxylic acid. nih.gov

The rate of hydrolysis of the ester can significantly impact the pharmacokinetic profile of the drug. nih.gov A comparative analysis of the biological activity of this compound and its ester analogues would likely reveal differences in their potency and duration of action. The antiviral activity of some hydroxybenzoic acid esters, for example, has been found to be higher than that of the corresponding acids. globalresearchonline.net

The table below summarizes the general differences in properties between a carboxylic acid and its corresponding ester analogue.

| Property | Carboxylic Acid Analogue | Ester Analogue |

| Polarity | Higher | Lower |

| Lipophilicity | Lower | Higher |

| Water Solubility | Generally higher (especially as a salt) | Generally lower |

| Bioavailability (Oral) | Can be limited | Often enhanced |

| Mechanism of Action | Direct interaction with target | Acts as a prodrug, releasing the active acid |

Conformational Analysis and Stereochemical Considerations in Structure-Function Relationships

The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Conformational analysis and stereochemistry are therefore critical aspects of SAR studies.

Stereochemistry plays a fundamental role in pharmacology, as different stereoisomers of a chiral molecule can exhibit significantly different biological activities. nih.govnih.govbiorxiv.org Although this compound itself is achiral, the introduction of chiral centers through substitution or derivatization would necessitate the separation and biological evaluation of the individual stereoisomers. The specific spatial arrangement of atoms in a molecule can dramatically affect its binding affinity to a chiral biological target like a protein or enzyme.

Challenges and Future Research Directions for 4 2,2,2 Trifluoroethoxy Benzoic Acid

The unique physicochemical properties imparted by the trifluoroethoxy group make 4-(2,2,2-trifluoroethoxy)benzoic acid and its derivatives valuable scaffolds in medicinal chemistry and materials science. However, realizing their full potential necessitates addressing current challenges and exploring new research avenues. Future efforts are geared towards enhancing synthetic efficiency, broadening the understanding of biological interactions, designing next-generation compounds with superior properties, and expanding applications into novel domains.

Q & A

Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)benzoic acid, and how can its purity be optimized?

The synthesis typically involves nucleophilic substitution of 4-hydroxybenzoic acid with 2,2,2-trifluoroethyl iodide or bromide under alkaline conditions. Key steps include:

- Reaction conditions : Use a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ at 80–100°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: hexane/ethyl acetate) improves purity. Monitor by HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

- Yield optimization : Excess trifluoroethyl halide (1.5–2 eq) and inert atmosphere (N₂/Ar) minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm structure via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 4.5–4.7 ppm for -OCH₂CF₃) and ¹⁹F NMR (δ -75 to -77 ppm for CF₃) .

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 247 for C₉H₆F₃O₃) .

- FTIR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .

Q. How does the trifluoroethoxy group influence solubility and stability in aqueous buffers?

The trifluoroethoxy group enhances lipophilicity (logP ~2.1), reducing aqueous solubility. For in vitro assays:

- Solubilization : Use DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in PBS (pH 7.4).

- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). Hydrolysis of the ester derivative (e.g., ethyl ester) may occur in basic media .

Advanced Research Questions

Q. What strategies are effective in studying the compound’s interaction with carbonic anhydrase isoforms?

- Enzyme inhibition assays : Measure IC₅₀ using stopped-flow CO₂ hydration (pH 7.0, 25°C). Compare inhibition profiles with acetazolamide as a control .

- Computational docking : Use AutoDock4 to model binding poses. The trifluoroethoxy group may occupy hydrophobic pockets, while the carboxylate interacts with Zn²⁺ in the active site .

- Kinetic analysis : Competitive inhibition is indicated if K_m increases with inhibitor concentration, while V_max remains constant .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Common pitfalls and solutions:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) and use positive controls (e.g., fluorouracil for cytotoxicity).

- Metabolic interference : Test metabolites (e.g., free benzoic acid after ester hydrolysis) using LC-MS .

- Structural analogs : Compare activity of derivatives (e.g., 4-(trifluoroacetyl)benzoic acid, CAS 58808-59-6) to isolate the trifluoroethoxy group’s role .

Q. What are the challenges in synthesizing and handling reactive intermediates during scale-up?

- Intermediate instability : The trifluoroethylation step may generate hygroscopic intermediates. Use anhydrous conditions and low temperatures (0–5°C) .

- Safety protocols : Avoid skin contact with trifluoroethyl halides (irritant; R36/37/38). Use fume hoods and PPE (gloves, goggles) .

- Scale-up : Optimize batch reactors with controlled addition rates to prevent exothermic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。